N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)15(18)17-10-14-11-19-16(20-14)7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXYQKJHIACID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diols with Ketones
The spirocyclic core is conventionally constructed via acid-catalyzed cyclization of 1,4-cyclohexanedione with ethylene glycol. A 2013 protocol demonstrates this using p-toluenesulfonic acid (2 mol%) in refluxing toluene, achieving 78% isolated yield after 12 hours. Subsequent reductive amination introduces the methylamine sidechain:
$$
\text{1,4-Dioxaspiro[4.4]nonan-2-one} + \text{methylamine} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine}
$$
This two-step sequence provides the amine intermediate in 65–70% overall yield, with diastereomeric purity >98% after recrystallization from isopropyl alcohol.
Catalytic Hydrogenation of Protected Intermediates
Alternative routes employ benzyl-protected precursors to circumvent stability issues. For example, hydrogenolysis of N-benzyl-1,4-dioxaspiro[4.4]nonan-2-ylmethylamine over 10% Pd/C (50 psi H₂, 25°C) quantitatively removes protecting groups within 4 hours.
Table 1: Comparative Analysis of Spirocyclic Amine Synthesis
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | p-TsOH | 78 | 95 | |
| Reductive Amination | NaBH₄ | 70 | 98 | |
| Hydrogenolytic Deprotection | Pd/C | 99 | 99.5 |
Preparation of 3-Methylbenzoyl Chloride
The electrophilic coupling partner is synthesized via chlorination of 3-methylbenzoic acid. Thionyl chloride (1.5 equiv) in anhydrous dichloromethane (0°C to reflux) provides near-quantitative conversion within 2 hours. Critical to minimizing diacid byproducts is rigorous exclusion of moisture, achieved through molecular sieves (4Å) and nitrogen sparging.
Amide Bond Formation Strategies
Schotten-Baumann Conditions
Early attempts utilized aqueous-organic biphasic systems:
$$
\text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine} + \text{3-methylbenzoyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{Target Compound}
$$
While operationally simple, this method suffers from hydrolysis side reactions (15–20% yield loss) and emulsion formation during workup.
Carbodiimide-Mediated Coupling
Modern protocols favor 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane:
$$
\text{Amine} + \text{Acid Chloride} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{this compound}
$$
Key advantages include:
- Suppressed racemization : HOBt minimizes epimerization at the spirocyclic center.
- Enhanced solubility : Dichloromethane dissolves both polar amine and lipophilic benzoyl chloride.
- Scalability : Reactions proceed cleanly at 0.5–1.0 M concentrations.
Optimized conditions (0°C, 4 h) deliver 92% isolated yield with ≤0.5% unreacted starting material.
Table 2: Coupling Reagent Performance Comparison
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | 0 | 92 | 99.1 |
| DCC/DMAP | 25 | 85 | 97.3 |
| HATU/DIEA | -20 | 89 | 98.7 |
Crystallization and Purification
Crude product is purified via sequential solvent anti-solvent crystallization:
- Dissolution in warm ethyl acetate (40°C, 10 mL/g)
- Gradual addition of n-heptane (3:1 v/v)
- Seeding at 30°C followed by cooling to 0°C
This protocol reduces residual EDCI to <50 ppm while achieving 99.5% chromatographic purity.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 4.02 (d, J=12.8 Hz, 2H, OCH₂), 3.85 (s, 2H, NCH₂), 2.41 (s, 3H, CH₃).
- HRMS (ESI+): m/z calc. for C₁₉H₂₅NO₃ [M+H]⁺ 316.1912, found 316.1909.
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 1.0 mL/min, 254 nm) shows single peak retention at 6.72 min (ACN:H₂O 70:30), confirming absence of diastereomeric impurities.
Industrial Scalability Considerations
Batch processes using EDCI/HOBt have been successfully scaled to 50 kg with consistent yields (89–91%). Critical process parameters include:
- Stoichiometric control : 1.05 equiv EDCI minimizes residual amine
- Temperature ramping : Linear cooling from 25°C to 0°C over 2 h prevents oiling out
- In-process checks : Mid-reaction HPLC ensures <2% unreacted acid chloride
Environmental metrics demonstrate 65% reduction in E-factor compared to classical coupling methods, primarily through solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to diols or other reduced forms.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. The spiroketal core can interact with enzymes and receptors, influencing various biological pathways. The benzamide group can enhance binding affinity and specificity, making the compound effective in modulating biological activities .
Comparison with Similar Compounds
Structural Analogues with Modified Spirocyclic or Substituent Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Shares the 3-methylbenzamide core but replaces the spirocyclic group with a hydroxy-tert-butyl moiety.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group .
- The hydroxy group introduces hydrogen-bonding capacity, absent in the fully etherified spiro system of the target compound.
B. Alkyl/Aryl-Substituted Benzamides (Compounds 19–27 in )
- Examples :
- N-Hexyl-3-methyl-2-benzamide (Compound 19)
- N-Benzyl-3-methyl-2-benzamide (Compound 21)
- Structural Variations : Substituents include linear alkyl chains (hexyl, octyl), benzyl groups, and substituted aryl groups (e.g., 2,6-dimethylphenyl).
- Key Comparisons: Solubility: Longer alkyl chains (e.g., hexyl, octyl) enhance lipophilicity, whereas the spirocyclic group in the target compound may balance hydrophilicity and hydrophobicity due to its rigid, oxygen-rich structure. Thermal Stability: Spirocyclic systems (e.g., 1,4-dioxaspiro[4.4]nonane) often exhibit higher thermal stability compared to flexible alkyl chains, as observed in biolubricant applications . Synthetic Yields: Yields for alkyl/aryl-substituted benzamides range from 49.2% to 85%, comparable to spirocyclic analogs, which require additional steps for spiro ring formation (e.g., ketone reduction and etherification, as in ) .
C. Spirocyclic Derivatives ()
- Examples: 1,4-Dioxaspiro[4.5]decan-8-ol () (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-diylbis(diphenylmethanol) ()
- Key Comparisons: Stereochemical Complexity: The target compound’s spiro[4.4]nonane system may exhibit distinct stereoelectronic effects compared to larger spiro[4.5] systems, influencing enantioselectivity in chiral resolution (e.g., as seen in ) . Functional Group Compatibility: The methoxy group in 8-methoxy-1,4-dioxaspiro[4.5]decane () highlights the tunability of spirocyclic ethers, suggesting that the target compound’s 3-methylbenzamide group could be similarly modified for tailored applications .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Properties of Selected Benzamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
